molecular formula C12H15ClO2 B1423944 3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde CAS No. 883520-99-8

3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde

Cat. No.: B1423944
CAS No.: 883520-99-8
M. Wt: 226.7 g/mol
InChI Key: QDEJUKLFLGRPRX-UHFFFAOYSA-N
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Description

3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde is an organic compound with the molecular formula C12H15ClO2. It is characterized by the presence of a chloro group, two methyl groups, a propoxy group, and an aldehyde functional group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde typically involves the chlorination of 2,4-dimethyl-6-propoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The chloro and propoxy groups may also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and may provide specific advantages in certain applications .

Properties

IUPAC Name

3-chloro-2,4-dimethyl-6-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-4-5-15-11-6-8(2)12(13)9(3)10(11)7-14/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEJUKLFLGRPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C(C(=C1)C)Cl)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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